Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate
Description
Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate is a derivative of adenosine monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is known for its involvement in intracellular signaling pathways and is often studied for its potential therapeutic applications.
Structure
3D Structure
Properties
CAS No. |
15392-98-0 |
|---|---|
Molecular Formula |
C14H18N5O7P |
Molecular Weight |
399.30 g/mol |
IUPAC Name |
[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C14H18N5O7P/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
XJMWDVLBPAAXPW-FRJWGUMJSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N |
Canonical SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate typically involves the cyclization of adenosine monophosphate under specific conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the phosphate group, potentially altering the compound’s signaling properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
Scientific Research Applications
Scientific Research Applications
The applications of adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate can be categorized into several key areas:
Chemistry
- Reactivity Studies : The compound is utilized to study its reactivity and potential as a building block for more complex molecules.
- Synthesis of Derivatives : Researchers explore its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, leading to the formation of new derivatives with unique properties.
Biology
- Cellular Signaling : The compound plays a crucial role in modulating cellular functions through its interaction with specific receptors. It affects enzyme activity and regulates various cellular processes.
- Neurobiology : Investigations into its effects on neurotransmission have shown promise in understanding cognitive functions and disorders.
Medicine
- Therapeutic Potential : Research is ongoing to explore its potential in treating diseases associated with dysregulation of cellular signaling pathways, including cancer and metabolic disorders.
- Clinical Applications : Case studies have highlighted its role in enhancing cognitive function and mitochondrial health in models of type 2 diabetes mellitus .
Industry
- Pharmaceutical Development : The compound is being explored for its utility in developing new drugs targeting specific signaling pathways.
- Biotechnological Innovations : Its properties are leveraged in creating biotechnological products that require precise modulation of cellular activities.
Case Study 1: Cognitive Dysfunction Improvement
A study investigated the effects of sodium butyrate (a related compound) on cognitive dysfunction in a high-fat diet-induced type 2 diabetes mouse model. Results indicated that sodium butyrate improved mitochondrial function and synaptic plasticity through the activation of specific signaling pathways involving adenosine monophosphate-activated protein kinase (AMPK) . This suggests that adenosine derivatives may play a role in cognitive health.
Case Study 2: Anticancer Properties
Research has demonstrated that certain derivatives of adenosine exhibit anticancer activities by inhibiting cell proliferation in various cancer cell lines. The mechanism involves modulation of signaling pathways that control cell growth and apoptosis . Such findings underscore the therapeutic potential of adenosine derivatives in oncology.
Mechanism of Action
The mechanism of action of adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate involves its interaction with specific molecular targets within cells. It acts as a second messenger in various signaling pathways, modulating the activity of enzymes and other proteins involved in cellular processes. The compound’s effects are mediated through its binding to specific receptors and the subsequent activation or inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Adenosine 3’,5’-cyclic monophosphate: A well-known second messenger involved in many biological processes.
Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate: A derivative with similar signaling properties but different functional groups.
Adenosine, cyclic 3’,5’-[hydrogen [p(s)]-phosphorothioate]:
Uniqueness
Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate is unique due to its specific esterification with butanoate, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Biological Activity
Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, commonly referred to as cyclic adenosine monophosphate (cAMP), is a crucial second messenger involved in various biological processes. This article explores its biological activity, mechanisms of action, and implications in cellular signaling pathways.
Overview of cAMP
Cyclic adenosine monophosphate is synthesized from adenosine triphosphate (ATP) by the enzyme adenylate cyclase, which is activated by various extracellular signals. Once produced, cAMP modulates numerous physiological functions by activating protein kinase A (PKA) and other signaling pathways.
- Activation of Protein Kinase A (PKA) :
- Regulation of Ion Channels :
- Role in Gene Expression :
Signaling Pathways
- Glycogen Metabolism : cAMP plays a pivotal role in the mobilization of glycogen reserves in liver cells through the activation of glycogen phosphorylase.
- Lipolysis : In adipocytes, cAMP promotes lipolysis by activating hormone-sensitive lipase.
- Cell Proliferation and Apoptosis : cAMP influences cell cycle progression and apoptosis through various signaling cascades involving PKA and exchange factors for small GTPases .
Case Study 1: Role in Cardiac Function
Research has shown that increased levels of cAMP in cardiac myocytes enhance contractility through the phosphorylation of L-type calcium channels. This mechanism is crucial during stress responses when catecholamines elevate cAMP levels .
Case Study 2: Neurotransmitter Release
In neurons, cAMP is involved in the modulation of neurotransmitter release. Studies indicate that elevated cAMP levels can enhance the release of dopamine and serotonin, demonstrating its role in mood regulation and behavior .
Comparative Analysis with Other Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Cyclic AMP | Natural form without modifications | Endogenous signaling molecule |
| 8-Bromo-cAMP | Bromine substitution at the 8-position | Increased potency as a PKA agonist |
| Cyclic GMP | Guanine base instead of adenine | Involved in different signaling pathways |
Q & A
Q. How is the stability of adenosine 3',5'-(hydrogen phosphate) 2'-butanoate affected by experimental storage conditions?
The compound is heat-sensitive and requires storage at ≤-20°C for long-term stability. Aqueous solutions (50 mg/mL in H₂O) degrade within one month at -20°C and six months at -80°C. Freeze-thaw cycles should be minimized to avoid hydrolysis of the butanoate ester group, which is critical for its membrane permeability and bioactivity .
Q. What methods are recommended for quantifying adenosine 3',5'-(hydrogen phosphate) 2'-butanoate in biological samples?
Radioimmunoassays (RIAs) using iodinated succinyl-cAMP derivatives (e.g., SCAMP-TME) provide high specificity for cAMP analogs, with sensitivity down to 0.05 pmol. Enzyme immunoassays (EIAs) with acetylcholinesterase-linked tracers offer non-radioactive alternatives, achieving detection limits of 0.04 pmol/mL after sample acetylation . For HPLC-based quantification, hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry is effective for separating phosphorylated analogs from endogenous nucleotides .
Q. Why is the butanoate modification significant in this cAMP analog compared to native cAMP?
The 2'-butanoate ester enhances lipophilicity (LogP = 2.2), improving cell membrane permeability. This modification also increases resistance to phosphodiesterase (PDE) hydrolysis compared to unmodified cAMP, prolonging its intracellular activity. The sodium salt form (solubility: 50 mg/mL in H₂O) ensures compatibility with aqueous experimental systems .
Advanced Research Questions
Q. How does adenosine 3',5'-(hydrogen phosphate) 2'-butanoate modulate calcium signaling in neuronal cells?
In pituitary GH3 cells, the compound elevates intracellular Ca²⁺ by activating cAMP-dependent protein kinase A (PKA), which phosphorylates L-type calcium channels. This effect is dose-dependent (EC₅₀ ~10 μM) and reversible upon PDE3/4 inhibition. Concurrently, it enhances Ca²⁺-activated K⁺ currents, linking cAMP signaling to membrane repolarization .
Q. What experimental designs address contradictory data on cAMP analog efficacy in cancer models?
Discrepancies in tumor responses (e.g., colon adenocarcinoma vs. glioblastoma) may arise from tissue-specific PDE isoform expression or adenylate cyclase activity. To resolve this:
Q. How does this analog compare to dibutyryl-cAMP in regulating fungal morphogenesis?
In Neurospora crassa, adenosine 3',5'-(hydrogen phosphate) 2'-butanoate restores wild-type hyphal elongation at 100 μM, whereas dibutyryl-cAMP requires 500 μM for similar effects. This difference correlates with higher phosphodiesterase resistance in the butanoate derivative. Both analogs induce aerial hyphae differentiation via PKA-mediated transcription of cot-1 kinase .
Q. What strategies optimize this compound’s use in studying non-canonical cAMP signaling pathways?
- Epac1/2 Activation: Use at ≥50 μM to bypass PKA and selectively activate exchange proteins directly activated by cAMP (Epacs), validated via Rap1 GTPase assays .
- Compartmentalization Studies: Microinject into subcellular domains (e.g., nuclear vs. cytoplasmic) to map spatially restricted cAMP effects .
- CRISPR-edited Models: Employ cells lacking PKA catalytic subunits to isolate Epac-dependent signaling .
Methodological Considerations
Q. How to mitigate off-target effects when using this analog in immune cell studies?
- PDE Inhibition: Co-treat with IBMX (non-specific PDE inhibitor) to distinguish analog-specific effects from endogenous cAMP fluctuations .
- Adenosine Receptor Blockade: Use DPCPX (A1 antagonist) and SCH58261 (A2A antagonist) at 100 nM to rule out adenosine receptor crosstalk .
- Dose-Response Validation: Conduct pilot studies in the 1–100 μM range; supra-physiological doses (>200 μM) may activate P2Y purinergic receptors .
Q. What controls are essential for interpreting data from cAMP analog-treated tissues?
- Negative Controls: Use a non-hydrolyzable cAMP antagonist (e.g., Rp-cAMPS) to confirm PKA-dependent effects .
- Solvent Controls: Account for DMSO effects (if used for solubilization) on ion channels or transcription factors .
- Endogenous cAMP Measurement: Validate via EIAs in parallel experiments to assess analog contribution to total cAMP .
Safety and Compliance
Q. What are critical safety protocols for handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation: Use fume hoods for powder handling; avoid inhalation of particulates (H335 risk) .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
